molecular formula C10H10FNS B8585960 2-(5-Fluorobenzo[b]thiophen-2-yl)ethanamine

2-(5-Fluorobenzo[b]thiophen-2-yl)ethanamine

Cat. No. B8585960
M. Wt: 195.26 g/mol
InChI Key: NIORXJYODVUIFL-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using analogous conditions and workup as described for the preparation of I-14b above, (E)-5-fluoro-2-(2-nitrovinyl)benzo[b]thiophene (I-50d: 1.2 g, 5.375 mmol) was reacted with LiBH4 (468.34 mg, 21.503 mmol), trimethylsilyl chloride (4.649 g, 43 mmol) and THF (50 mL) to afford 1 g of the product (100% yield). LCMS: 98.10%, m/z=196.0 (M+1)
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
468.34 mg
Type
reactant
Reaction Step Two
Quantity
4.649 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[CH:14][C:5]2[S:6][C:7](/[CH:9]=[CH:10]/[N+:11]([O-])=O)=[CH:8][C:4]=2[CH:3]=1.[Li+].[BH4-].C[Si](Cl)(C)C>C1COCC1>[F:1][C:2]1[CH:15]=[CH:14][C:5]2[S:6][C:7]([CH2:9][CH2:10][NH2:11])=[CH:8][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
FC1=CC2=C(SC(=C2)\C=C\[N+](=O)[O-])C=C1
Step Two
Name
Quantity
468.34 mg
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
4.649 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(SC(=C2)CCN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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